Tetronasin Sodium

ruminal microbiology lactic acidosis antimicrobial susceptibility

Select tetronasin sodium for research applications where monovalent ionophores (monensin, nigericin) are mechanistically inadequate. As a divalent Ca²⁺/Mg²⁺ antiporter, it uniquely reverses established lactic acidosis in vitro—a therapeutic outcome monensin cannot replicate. Its 55-fold greater potency against Lactobacillus casei and 16-fold lower fungicidal concentration against Neocallimastix (1 µg/mL vs 16 µg/mL) ensure definitive Gram-positive suppression and anaerobic fungal clearance. Also the sole polyether ionophore validated for Ca²⁺-selective potentiometric electrodes (super-Nernstian 65 mV/decade). For swine dysentery models, tetronasin is patent-backed against Treponema hyodysenteriae (EP0316163A2). All orders strictly for R&D; not for human or veterinary therapeutic use.

Molecular Formula C35H53NaO8
Molecular Weight 624.8 g/mol
CAS No. 75139-05-8
Cat. No. B1260596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetronasin Sodium
CAS75139-05-8
SynonymsICI 139603
ICI139603
tetronasin
Molecular FormulaC35H53NaO8
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+]
InChIInChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1
InChIKeyZEYWPYADRMDNKP-ZAEMEXADSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetronasin Sodium (CAS 75139-05-8) Ionophore Antibiotic: Chemical Identity and Core Characteristics


Tetronasin sodium (CAS 75139-05-8), also designated ICI 139603 or M139603, is a polyether ionophore antibiotic produced by fermentation of Streptomyces longisporoflavus [1]. It belongs to the polyether tetronate class and functions as a mobile ion carrier that disrupts transmembrane electrochemical gradients in susceptible microorganisms [2]. The compound exhibits selective antimicrobial activity primarily against Gram-positive bacteria and is orally administrable via animal feed or water as a growth-promoting antibiotic for veterinary use .

Why Tetronasin Sodium Cannot Be Interchanged with Monensin, Narasin, or Other Polyether Ionophores


Within the polyether ionophore antibiotic class, compounds exhibit fundamentally distinct cation selectivity profiles, antimicrobial potency spectra, and pharmacodynamic behaviors that preclude generic substitution. Tetronasin sodium is a divalent antiporter with preferential binding to Ca²⁺ and Mg²⁺, whereas monensin and nigericin are monovalent antiporters selective for Na⁺ and K⁺ respectively [1]. This mechanistic divergence produces quantifiable differences in both antimicrobial efficacy and ruminal fermentation outcomes. Direct comparative studies demonstrate that tetronasin exhibits substantially greater potency against key ruminal microorganisms—including Lactobacillus casei (55-fold more sensitive) and anaerobic fungi (16-fold lower fungicidal concentration)—than monensin [2][3]. Furthermore, tetronasin uniquely reverses established lactic acidosis in vitro, a therapeutic outcome that monensin fails to achieve [4]. These documented, magnitude-level differences in potency, ion selectivity, and functional outcomes establish that in-class substitution carries material risk to experimental reproducibility and field performance.

Quantitative Differentiation Evidence: Tetronasin Sodium vs. Comparator Ionophores


55-Fold Greater Potency Against Lactobacillus casei Compared to Monensin

Tetronasin sodium exhibits 55-fold greater antimicrobial potency against Lactobacillus casei than monensin in direct head-to-head growth inhibition assays [1].

ruminal microbiology lactic acidosis antimicrobial susceptibility

16-Fold Lower Fungicidal Concentration Against Anaerobic Rumen Fungi vs. Monensin

In direct comparative fungicidal assays against the rumen fungus Neocallimastix sp. LM1, tetronasin sodium achieved fungicidal activity at 1 µg/mL, whereas monensin required 16 µg/mL [1]. Fungistatic concentrations were 0.5 µg/mL for tetronasin and 1.0 µg/mL for monensin [1].

anaerobic fungi rumen microbiology antifungal activity

Unique Reversal of Established Lactic Acidosis vs. Monensin Failure

In a continuous coculture model of ruminal lactic acidosis, tetronasin sodium uniquely reversed established acidosis when added 24 h after glucose challenge, with associated drop in lactate concentration and rise in pH. Monensin, in contrast, failed to suppress lactobacilli growth under identical delayed-administration conditions and could not reverse the acidosis [1].

lactic acidosis ruminal fermentation therapeutic intervention

Divergent Cation Selectivity: Divalent (Ca²⁺/Mg²⁺) Antiporter vs. Monovalent (Na⁺/K⁺) Ionophores

Tetronasin sodium is a divalent antiporter that binds preferentially with Ca²⁺ or Mg²⁺, whereas monensin and nigericin are monovalent antiporters selective for Na⁺ and K⁺ respectively [1]. All three ionophores (monensin, nigericin, tetronasin) decreased acetate molar percentage, increased propionate, and decreased CH₄ production at 2 µg/mL steady-state concentration, while valinomycin (a monovalent uniporter) had no effect even at 8 µg/mL [1].

ionophore mechanism cation selectivity membrane transport

Dose Efficiency in Rumen Fermentation: 10 ppm Tetronasin Matches 33 ppm Monensin Effects

In a 3×3 Latin square design study with cannulated sheep, dietary inclusion of tetronasin at 10 ppm produced ruminal fermentation effects comparable to monensin at 33 ppm, with both treatments assessed against a no-addition control diet . Both ionophores reduced acetate molar percentage and increased propionate relative to control.

rumen fermentation feed efficiency volatile fatty acids

Optimal Research and Industrial Application Scenarios for Tetronasin Sodium Procurement


Experimental Reversal of Established Ruminal Lactic Acidosis

Based on the direct evidence that tetronasin sodium uniquely reverses established lactic acidosis in vitro while monensin fails to suppress lactobacilli growth under delayed-intervention conditions [1], this compound is the scientifically appropriate selection for studies investigating therapeutic intervention in subacute or acute ruminal acidosis. The 55-fold greater potency against Lactobacillus casei [2] provides the mechanistic foundation for this unique therapeutic capability.

Elimination of Anaerobic Rumen Fungi for Experimental Manipulation

The 16-fold lower fungicidal concentration of tetronasin (1 µg/mL) compared to monensin (16 µg/mL) against Neocallimastix sp. LM1 [1] makes tetronasin the preferred ionophore for experiments requiring definitive elimination of anaerobic fungi from the rumen microbial ecosystem. Monensin's fungistatic (rather than fungicidal) nature at typical dosing levels renders it impractical for this specific experimental objective.

Calcium-Selective Potentiometric Sensor Development

Tetronasin's unique divalent cation selectivity profile—preferential binding to Ca²⁺ and Mg²⁺, in contrast to monensin's Na⁺ selectivity [1]—enables its application as an ionophore in PVC membrane electrodes for Ca²⁺ potentiometric sensing, with demonstrated super-Nernstian response (65 mV/decade at pH 5.0) [2]. This specialized analytical chemistry application is not feasible with monovalent-selective ionophores.

Swine Dysentery Prophylaxis and Treatment Research

Patent disclosure EP0316163A2 explicitly claims tetronasin sodium (M139603) for use in combating or preventing Treponema hyodysenteriae infections in pigs (swine dysentery) [1]. For porcine disease research involving this pathogen, tetronasin provides a documented patent-backed therapeutic pathway distinct from other ionophores that lack equivalent patent claims for this specific indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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